2-(4-Bromophenyl)-5'-fluoro-2'-hydroxyacetophenone
Overview
Description
2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone is an organic compound that features a bromine atom attached to a phenyl ring, a fluorine atom attached to another phenyl ring, and a hydroxyl group attached to an acetophenone structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the bromophenyl group in the compound could potentially undergo electrophilic aromatic substitution . This reaction could lead to the formation of new bonds with its targets, thereby altering their function.
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially affect various biochemical pathways.
Result of Action
Given its potential antileishmanial and antimalarial activities , it could potentially interfere with the life cycle of these pathogens, leading to their elimination.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reactions in which similar compounds participate are known to be exceptionally mild and functional group tolerant . This suggests that the compound could potentially remain stable and effective under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
The compound 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the formation of hydrazone derivatives, which are made by condensing the simple hydrazone with aldehydes . These interactions are typically characterized by the formation of covalent bonds, which can significantly alter the function and activity of the interacting biomolecules .
Cellular Effects
In terms of cellular effects, 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone has been shown to have significant impacts on various types of cells. For example, it has been reported to exhibit cytotoxic effects on HeLa cells, a type of human cancer cell . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone involves several steps. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone can change. This compound exhibits stability under certain conditions, but it can also undergo degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone vary with different dosages in animal models. For instance, it has been reported to exhibit neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
Metabolic Pathways
2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone within cells and tissues are complex processes. It can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone can have significant effects on its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and bases can be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone ketone.
Reduction: Formation of 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-10-3-1-9(2-4-10)7-14(18)12-8-11(16)5-6-13(12)17/h1-6,8,17H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXGFMPVSZUPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=CC(=C2)F)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.